

# 6-Bromopicolinamide: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 6-Bromopicolinamide

Cat. No.: B1343779

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CAS Number: 25194-52-9

This technical guide provides a comprehensive overview of **6-Bromopicolinamide**, a key heterocyclic compound used in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, potential applications, and safety information.

## Chemical and Physical Properties

**6-Bromopicolinamide**, also known as 6-bromopyridine-2-carboxamide, is a solid, nitrogen-containing heterocyclic compound.<sup>[1][2]</sup> Its structure, featuring a pyridine ring substituted with a bromine atom and an amide group, makes it a versatile building block for more complex molecules.<sup>[2][3]</sup>

Property	Value	Citation(s)
CAS Number	25194-52-9	[1][4]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O	[2][4]
Molecular Weight	201.02 g/mol	[1][4]
Appearance	Solid	[2]
Purity	Typically ≥97-98%	[2][5]
Boiling Point	338.1 °C	[1]
Flash Point	133 °C	[1]
IUPAC Name	6-bromopyridine-2-carboxamide	[4]
Synonyms	6-Bromopicolinamide, 6-Bromo-2-carbamoylpyridine	[5]
InChI Key	HWRUOHMDYQEWOD-UHFFFAOYSA-N	[2][4]
SMILES	<chem>C1=CC(=NC(=C1)Br)C(=O)N</chem>	[1]

## Spectroscopic Profile

While specific, published spectra for **6-Bromopicolinamide** are not readily available, its key spectral features can be predicted based on its structure and data from analogous compounds.

[6][7]

Spectroscopy	Predicted Characteristic Features	Citation(s)
$^1\text{H}$ NMR	<ul style="list-style-type: none"><li>- Aromatic protons on the pyridine ring are expected in the <math>\delta</math> 7.5-8.5 ppm region.</li><li>- Protons of the primary amide (<math>-\text{NH}_2</math>) would likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.</li></ul>	[8][9]
$^{13}\text{C}$ NMR	<ul style="list-style-type: none"><li>- Carbonyl carbon (<math>\text{C}=\text{O}</math>) of the amide group is expected in the <math>\delta</math> 160-170 ppm region.</li><li>- Aromatic carbons of the pyridine ring would appear in the <math>\delta</math> 120-150 ppm range. The carbon attached to the bromine atom would be significantly influenced.</li></ul>	[8]

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IR	<p>- N-H stretching of the primary amide should appear as two bands in the 3100-3500 <math>\text{cm}^{-1}</math> region.<sup>[10]</sup> - C=O stretching (Amide I band) would be a strong absorption around 1650-1690 <math>\text{cm}^{-1}</math>.<sup>[10][11]</sup> - N-H bending (Amide II band) is expected around 1600-1650 <math>\text{cm}^{-1}</math>.<sup>[10][11][12]</sup> - C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 <math>\text{cm}^{-1}</math> region.<sup>[12]</sup> - C-Br stretching will appear in the fingerprint region, typically below 700 <math>\text{cm}^{-1}</math>.</p>
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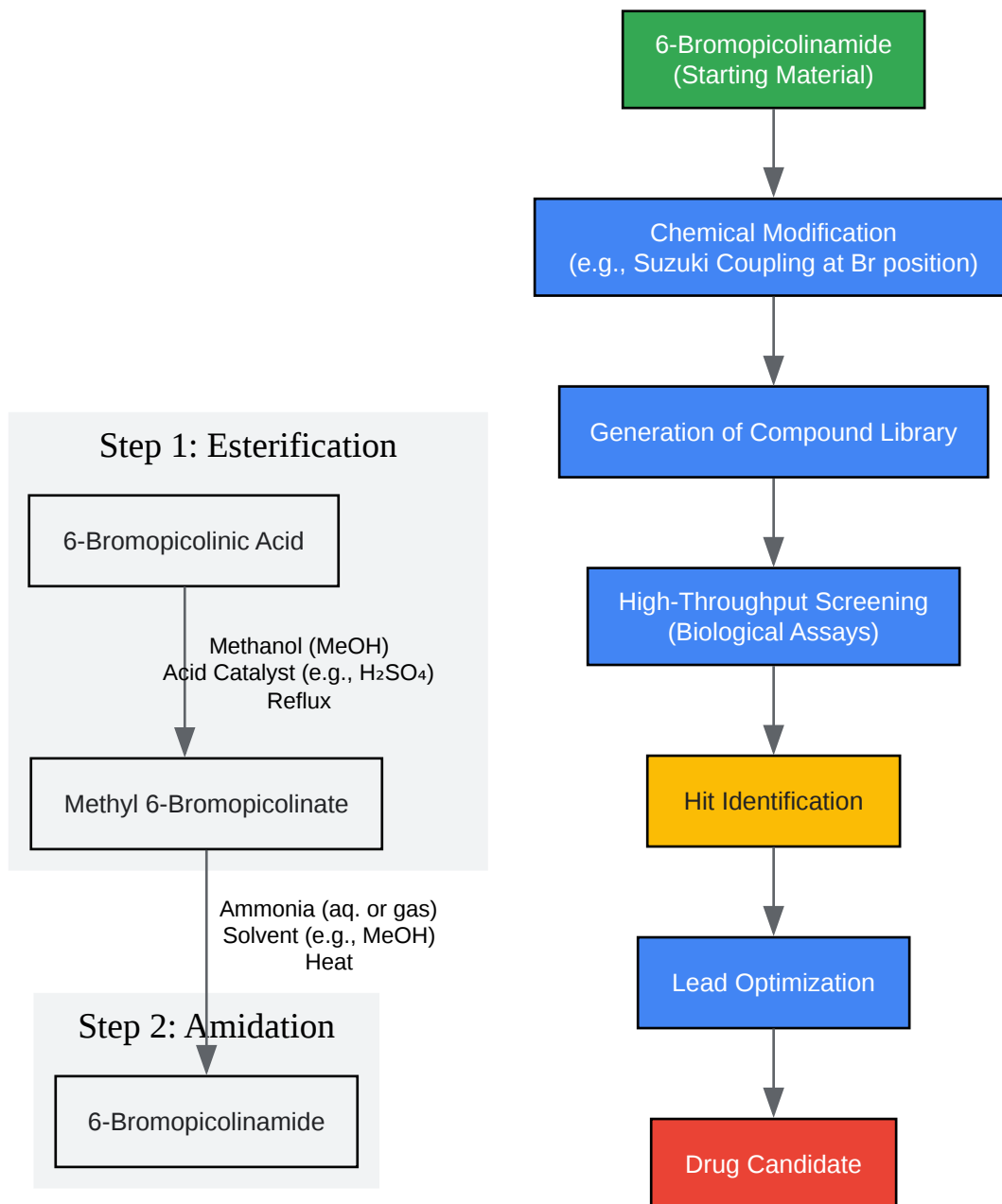
Mass Spec	<p>- The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks (<math>M^+</math> and <math>M+2</math>) of nearly equal intensity, corresponding to the <math>^{79}\text{Br}</math> and <math>^{81}\text{Br}</math> isotopes.<sup>[13][14]</sup> The molecular ion peak (<math>M^+</math>) would be at <math>m/z \approx 200</math> and the <math>M+2</math> peak at <math>m/z \approx 202</math>.</p>
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## Synthesis and Experimental Protocols

A specific, detailed protocol for the industrial synthesis of **6-Bromopicolinamide** is not publicly detailed. However, a common and logical laboratory-scale synthesis would involve the amidation of a 6-bromopicolinic acid derivative, such as the methyl ester. The following is a representative protocol based on standard organic chemistry transformations.<sup>[15][16]</sup>

## Proposed Synthesis Workflow: From Acid to Amide



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